molecular formula C20H12Na4O10P2 B8022891 Phenolphthalein diphosphate, tetrasodium salt

Phenolphthalein diphosphate, tetrasodium salt

Cat. No. B8022891
M. Wt: 566.2 g/mol
InChI Key: HTMKLCRJVFFVDW-UHFFFAOYSA-J
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Description

Phenolphthalein diphosphate, tetrasodium salt is a useful research compound. Its molecular formula is C20H12Na4O10P2 and its molecular weight is 566.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Forensic Science : Phenolphthalein diphosphate, tetrasodium salt, is used in forensic science for the detection of seminal stains through a quantitative high-performance liquid chromatography (HPLC) assay. This method is effective even in the presence of blood contamination and allows for objective detection of phenolphthalein liberated from the reagent by acid phosphatase present in semen (Yoshida et al., 2009).

  • Enzymatic Research : Phenolphthalein diphosphate has been used as a substrate in enzymatic studies, particularly for investigating the activities of phosphatases. It serves as an intermediate in the hydrolysis process to phenolphthalein and orthophosphate, thus aiding in quantitative determinations of enzyme activities (Pauwels, 1964).

  • Clinical Chemistry : In clinical chemistry, phenolphthalein diphosphate is used as a substrate for microdetermination of acid and alkaline phosphatases. This methodology correlates closely with established units of measurement and allows for the development of simple screening tests (Fischl et al., 1967).

  • Cancer Research : The compound has been studied in relation to its carcinogenic effects. In experimental studies, continuous administration of phenolphthalein in animal models has shown multiple carcinogenic effects, including neoplasms in various organs. This highlights the compound's estrogenic and clastogenic properties, contributing to its carcinogenic effects (Dunnick & Hailey, 1996).

  • Microbiology : It is also used in microbiology for the differentiation of Staphylococcus species in urine cultures. Phenolphthalein diphosphate aids in identifying phosphatase-negative and phosphatase-positive staphylococci, crucial for diagnosing urinary tract infections (Pickett & Welch, 1985).

properties

IUPAC Name

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKLCRJVFFVDW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Na4O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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